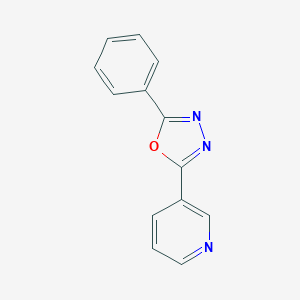

2-Phenyl-5-pyridin-3-yl-1,3,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-5-pyridin-3-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c1-2-5-10(6-3-1)12-15-16-13(17-12)11-7-4-8-14-9-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFKLZJZRSRZPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353420 | |

| Record name | 3-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21398-08-3 | |

| Record name | 3-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 2 Phenyl 5 Pyridin 3 Yl 1,3,4 Oxadiazole

Established Synthetic Routes to 1,3,4-Oxadiazole (B1194373) Scaffolds

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. otterbein.edu Its synthesis is a well-established area of organic chemistry, with several reliable methods available. These routes often start from readily accessible precursors like hydrazides and carboxylic acids. nih.govnih.gov

Cyclodehydration Approaches

One of the most prevalent methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. nih.gov This reaction involves the removal of a water molecule from the diacylhydrazine intermediate to facilitate ring closure. A variety of dehydrating agents can be employed, each with its own advantages regarding reaction conditions and substrate scope. nih.govresearchgate.net

Commonly used reagents include phosphorus oxychloride (POCl₃), thionyl chloride, and polyphosphoric acid. nih.govnih.gov More modern and milder reagents have also been developed to improve yields and functional group tolerance. For instance, silica-supported dichlorophosphate (B8581778) under microwave irradiation provides an environmentally benign, solvent-free option. nih.gov Other notable cyclodehydration agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and the aminodifluorosulfinium salt, XtalFluor-E, which often works efficiently, with yields improved by the addition of acetic acid. researchgate.netopenmedicinalchemistryjournal.com A cyclodehydration reaction is fundamentally a process that covalently bonds molecules while eliminating water as a byproduct. otterbein.edu

Table 1: Selected Cyclodehydration Reagents for 1,3,4-Oxadiazole Synthesis

| Reagent | Typical Conditions | Advantages/Notes |

|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Reflux | Widely used, strong dehydrating agent. nih.govnih.gov |

| Thionyl Chloride (SOCl₂) | Varies | Common laboratory reagent. nih.gov |

| Polyphosphoric Acid (PPA) | High temperature (e.g., 150 °C) | Acts as both catalyst and solvent. nih.govmdpi.com |

| EDCI | Varies | Milder conditions. openmedicinalchemistryjournal.com |

| XtalFluor-E | Room temperature | Stable, easy to handle, good yields. researchgate.net |

Acyl Hydrazide-Based Synthesis

Acyl hydrazides are versatile starting materials for 1,3,4-oxadiazole synthesis, not limited to the formation of diacylhydrazine intermediates. nih.gov A major pathway is the oxidative cyclization of N-acylhydrazones, which are formed by the condensation of acyl hydrazides with aldehydes. nih.govjchemrev.com Various oxidizing agents, including iodine and chloramine-T, can effect this transformation. jchemrev.com

Another innovative, non-dehydrative method involves the direct coupling of acyl hydrazides with α-bromo nitroalkanes under mildly basic, semi-aqueous conditions. rsc.orgnih.gov This approach notably avoids the 1,2-diacyl hydrazide intermediate, offering a complementary strategy to traditional cyclodehydration. rsc.orgnih.gov Furthermore, 1,3,4-oxadiazoles can be prepared from the reaction of acyl hydrazides with orthoesters or with carbon disulfide in a basic medium. nih.govjchemrev.com

Specific Synthetic Strategies for 2-Phenyl-5-pyridin-3-yl-1,3,4-oxadiazole

The synthesis of the asymmetrically substituted this compound requires a strategy that selectively combines the benzoic acid and nicotinic acid moieties.

Development of Target Molecule Synthesis

The most direct approach to synthesizing the target molecule involves the condensation of a benzoic acid derivative and a nicotinic acid derivative, followed by cyclization. A common method is the reaction of 3-pyridinecarbohydrazide (isonicotinic acid hydrazide) with a benzoic acid derivative. mdpi.com

A representative synthesis involves two key steps:

Amide Formation: 3-Pyridinecarbohydrazide is reacted with benzoyl chloride (or a substituted benzoic acid) to form the corresponding 1,2-diacylhydrazine, specifically N'-benzoyl-nicotinohydrazide.

Cyclodehydration: The resulting diacylhydrazine is then treated with a dehydrating agent, such as phosphorus oxychloride or polyphosphoric acid, to induce cyclization and form the this compound ring. nih.gov

An alternative one-pot procedure has been reported for a similar structure, where 3-pyridinecarbohydrazide and a substituted benzoic acid were heated in polyphosphoric acid at high temperatures (e.g., 150 °C) to yield the final product directly. mdpi.com Similarly, reacting isonicotinic acid hydrazide with triethyl orthobenzoate under reflux has been used to obtain the 2-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole isomer, a method adaptable for the pyridin-3-yl target. nih.gov

Table 2: Example Synthetic Route for a 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Derivative

| Step | Reactants | Reagent/Conditions | Product | Reference |

|---|

Catalytic Approaches in Synthesis

While traditional methods often rely on stoichiometric and sometimes harsh dehydrating agents, catalytic approaches offer milder and more efficient alternatives. Iodine-mediated oxidative cyclization of the corresponding N-acylhydrazone (formed from 3-pyridinecarbohydrazide and benzaldehyde) presents a viable transition-metal-free catalytic pathway. jchemrev.com

Palladium catalysis has been employed in the synthesis of related heterocyclic systems, suggesting its potential applicability. google.com For instance, while not a direct ring formation, palladium-catalyzed Sonogashira cross-coupling reactions are used to modify pre-formed oxadiazole rings, demonstrating the compatibility of the heterocycle with such catalytic systems. rsc.org The development of direct catalytic cyclization for this specific molecule remains an area of interest for improving synthetic efficiency and sustainability.

Design Principles for Structural Diversification of this compound Derivatives

Structural modifications of the parent compound are guided by the desired application, aiming to fine-tune properties such as solubility, electronic character, and biological activity. The phenyl and pyridine (B92270) rings offer two primary sites for functionalization.

Key design principles include:

Improving Aqueous Solubility: For biological applications, enhancing water solubility is often crucial. This can be achieved by introducing hydrophilic or charged functional groups. For example, attaching a flexible cationic chain to the phenyl ring has been shown to dramatically increase water solubility and render the molecule emissive in water. mdpi.comnih.gov

Extending π-Conjugation: For applications in materials science, such as organic light-emitting diodes (OLEDs) or fluorescent probes, extending the molecule's π-system is a common strategy. This can be accomplished via cross-coupling reactions, like the Sonogashira coupling, to attach other aryl or heteroaryl groups to the phenyl ring, leading to red-shifted absorption and emission spectra. rsc.org

Modulating Biological Activity: To develop new therapeutic agents, various substituents can be introduced to interact with specific biological targets. For instance, incorporating piperazine (B1678402) moieties onto the oxadiazole ring system via an alkyl linker is a strategy to explore new biologically useful chemical spaces. acs.org The introduction of different substituents on the phenyl and pyridine rings can significantly alter the molecule's anti-inflammatory or anticancer properties. nih.gov

Table 3: Examples of Structural Diversification and Their Purpose

| Modification Site | Attached Group | Synthetic Method | Purpose | Reference |

|---|---|---|---|---|

| Phenyl Ring | Flexible Cationic Chain | Multi-step synthesis from a phenol (B47542) precursor | Increase water solubility, create pH-responsive probe | mdpi.comnih.gov |

| Phenyl Ring | Ethynyl-heteroaryl groups | Sonogashira cross-coupling | Extend π-conjugation, tune optical properties | rsc.org |

| Oxadiazole Ring (via linker) | Arylpiperazine derivatives | Alkylation | Generate novel, biologically active moieties | acs.org |

Strategies for Enhancing Molecular Features (e.g., solubility)

A significant challenge with the this compound scaffold is its low solubility in aqueous environments, which can limit its biological applications. nih.gov Researchers have developed several strategies to overcome this limitation, primarily by introducing polar or charged functional groups onto the core structure.

One effective method involves the introduction of an amphiphilic cationic chain. nih.govnih.gov For instance, a derivative of 5-nitro-2-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)phenol was modified by adding a flexible cationic chain, specifically a 5-bromo-N,N,N-trimethylpentan-1-aminium bromide group. This modification significantly improved the compound's water solubility, allowing it to be soluble up to 10 mM in water and also soluble in various polar organic solvents. nih.gov The precursor, while demonstrating antimicrobial activity, was scarcely soluble in water. The resulting probe not only retained its biological activity against Escherichia coli but also gained excellent solubility in both organic and aqueous phases. nih.govfao.org

Another approach to enhancing solubility and other molecular properties is the introduction of sulfamido groups. In a study focused on developing multifunctional agents, a series of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives were synthesized. nih.gov The incorporation of the sulfonamide moiety is a well-known strategy in medicinal chemistry to improve solubility and cell permeability.

The table below summarizes modification strategies aimed at enhancing the solubility of the this compound scaffold.

| Precursor Compound | Modification Strategy | Resulting Compound/Derivative | Key Outcome |

|---|---|---|---|

| 5-Nitro-2-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)phenol | Alkylation with 5-bromo-N,N,N-trimethylpentan-1-aminium bromide | Cationic chain-modified oxadiazole probe | Excellent water solubility (up to 10 mM) and maintained antimicrobial activity. nih.govnih.gov |

| 3-(4-pyridyl)-5-phenyl-1,2,4-oxadiazole scaffold | Introduction of a sulfamido group to the phenyl ring | 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives | Designed for improved physicochemical properties for biological applications. nih.gov |

Regioselective Functionalization of Phenyl and Pyridyl Moieties

Regioselective functionalization allows for precise modifications at specific positions on the phenyl and pyridyl rings of the core scaffold, enabling the fine-tuning of the molecule's properties.

Phenyl Ring Functionalization: The phenyl ring is amenable to various substitution reactions. For instance, the presence of nitro and/or hydroxy substituents on the phenyl ring has been shown to influence the molecule's biological activity. nih.gov A common strategy involves the synthesis of a precursor like 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, where the nitro group acts as a versatile handle for further modifications. mdpi.com This nitro group can be selectively reduced to an aniline (B41778) derivative, 4-(5-alkyl-1,3,4-oxadiazol-2-yl)aniline, using reagents like sodium borohydride-tin(II) chloride dihydrate. mdpi.com This primary aromatic amine can then undergo further reactions, such as diazotization and coupling, to introduce a wide array of functional groups. mdpi.com

Pyridyl Moiety Functionalization: The pyridine ring's nitrogen atom makes it a primary site for pH-responsive modifications and can influence the molecule's electronic properties. nih.gov While direct functionalization of the pyridine ring in this specific scaffold is less commonly detailed in the provided context, general methods for pyridine functionalization are well-established. Metalation, using reagents like TMP-zincates or -magnesiates (where TMP = 2,2,6,6-tetramethylpiperidyl), offers a pathway for regioselective deprotonation and subsequent reaction with electrophiles, which could be applied to the pyridyl ring. acs.org However, in some cases, the pyridyl nitrogen can interfere with certain reactions, such as by competing with other nitrogen atoms for coordination to a metal catalyst. acs.org

The table below details examples of regioselective functionalization on the phenyl and pyridyl moieties of related oxadiazole structures.

| Ring Moiety | Reaction Type | Reagents/Conditions | Position of Functionalization | Resulting Functional Group |

|---|---|---|---|---|

| Phenyl | Nitration followed by Reduction | 1. Nitrating agent 2. NaBH₄/SnCl₂·2H₂O | Para-position (C4) | -NO₂ → -NH₂ mdpi.com |

| Phenyl | Diazotization and Azo Coupling | 1. NaNO₂/HCl 2. Phenol, Resorcinol, or N,N-dimethylaniline | Para-position (C4) | -NH₂ → -N=N-Ar(OH)₂ or -N=N-ArN(CH₃)₂ mdpi.com |

| Phenyl | Hydroxylation/Nitration | Reaction of 3-pyridinecarbohydrazide with 2-hydroxy-4-nitrobenzoic acid in polyphosphoric acid | Ortho- and Para-positions (C2, C4) | -OH and -NO₂ nih.gov |

| Pyridyl | Protonation | Acidic pH | Pyridine Nitrogen (N1) | Pyridinium cation nih.gov |

Advanced Characterization Techniques for 2 Phenyl 5 Pyridin 3 Yl 1,3,4 Oxadiazole Derivatives

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods are instrumental in defining the molecular framework of 2-Phenyl-5-pyridin-3-yl-1,3,4-oxadiazole derivatives. These techniques probe the electronic and vibrational energy levels of the molecule, as well as the magnetic environments of its constituent atoms, to piece together a complete structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound derivatives. Both ¹H and ¹³C NMR are routinely used to confirm the presence of the key structural motifs.

In ¹H NMR spectra of these compounds, the aromatic protons of the phenyl and pyridine (B92270) rings typically appear as multiplets in the downfield region, generally between δ 7.40 and δ 9.00 ppm. The specific chemical shifts and coupling patterns are dependent on the substitution on the aromatic rings. For instance, in derivatives of 2-amino-5-phenyl-1,3,4-oxadiazole, multiplet signals observed between δ 7.40 and 7.94 ppm are attributed to the aromatic protons of the benzene (B151609) ring. researchgate.net

¹³C NMR spectroscopy provides further confirmation of the molecular structure. The carbon atoms of the 1,3,4-oxadiazole (B1194373) ring are particularly characteristic, with signals for C-2 and C-5 appearing in the range of δ 163–168 ppm. mdpi.com The carbons of the phenyl and pyridinyl rings resonate within the typical aromatic region of δ 120–150 ppm. For example, in a series of 2-alkyl-5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazoles, the C-2 and C-5 carbons of the oxadiazole ring were observed at 163.26–163.87 ppm and 166.79–167.55 ppm, respectively. mdpi.com

| Technique | Observed Chemical Shifts (δ ppm) | Assignment |

| ¹H NMR | 7.40 - 9.00 | Aromatic protons (phenyl and pyridinyl rings) |

| ¹³C NMR | 163 - 168 | C-2 and C-5 of the 1,3,4-oxadiazole ring |

| ¹³C NMR | 120 - 150 | Aromatic carbons (phenyl and pyridinyl rings) |

Table 1: Typical NMR Spectroscopic Data for this compound Derivatives.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in this compound derivatives by detecting their characteristic vibrational frequencies. The spectra of these compounds are distinguished by several key absorption bands.

The C=N stretching vibration of the oxadiazole ring typically appears in the region of 1600–1700 cm⁻¹. mdpi.com The C-O-C stretching of the oxadiazole ring is also a characteristic feature, often observed around 1200-1250 cm⁻¹ and 1020-1070 cm⁻¹. mdpi.comresearchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching bands are found in the 1400–1600 cm⁻¹ range. In a study of 2,5-disubstituted 1,3,4-oxadiazoles, characteristic absorptions were noted for C=C/C=N at 1451 cm⁻¹, C-N at 1369 cm⁻¹, C-O at 1232 cm⁻¹, and C-O-C at 1193 cm⁻¹. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | > 3000 |

| C=N stretch (oxadiazole) | 1600 - 1700 |

| Aromatic C=C stretch | 1400 - 1600 |

| C-O-C stretch (oxadiazole) | 1020 - 1250 |

Table 2: Key IR and FT-IR Absorption Bands for this compound Derivatives.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the conjugated system of this compound derivatives. The absorption spectra are characterized by intense bands in the UV region, corresponding to π→π* and n→π* electronic transitions.

For many 1,3,4-oxadiazole derivatives, strong absorption maxima are observed around 300 nm. mdpi.comsemanticscholar.org In a study of a water-soluble 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivative, the absorption spectrum was influenced by pH. nih.gov At pH 7.0, the main transitions were assigned to HOMO-2→LUMO and HOMO→LUMO, with absorption maxima predicted at 336 nm and 310 nm, respectively. nih.gov Upon protonation of the pyridine ring at pH 5.0, these maxima were predicted to shift to 350 nm and 320 nm. nih.gov The presence of different substituents on the phenyl or pyridinyl rings can modulate the electronic properties and thus the position of the absorption maxima. nih.gov The replacement of a phenyl ring with a thienyl ring, for instance, leads to a red shift in the absorption spectrum. rsc.org

| pH | Predicted λₘₐₓ (nm) | Electronic Transition |

| 7.0 | 336, 310 | HOMO-2→LUMO, HOMO→LUMO |

| 5.0 | 350, 320 | HOMO-2→LUMO, HOMO→LUMO |

Table 3: Predicted UV-Vis Absorption Maxima for a 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Derivative at Different pH Values. nih.gov

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are indispensable for determining the molecular weight and elemental composition of this compound derivatives. These techniques provide a precise mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular formula.

HRMS is particularly valuable as it can confirm the elemental composition with high accuracy, often to within a few parts per million. For example, in the characterization of novel 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles, the calculated mass for the protonated molecule [C₂₃H₃₅N₃O₃+H]⁺ was 402.2757, while the found mass was 402.2755, unequivocally confirming the chemical formula. mdpi.com The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Single-Crystal X-ray Diffraction Studies for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

For a water-soluble derivative of this compound, single-crystal X-ray analysis revealed a nearly planar conformation of the molecule. nih.gov The study of a similar compound, 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole, also showed a near-planar geometry, with the phenyl and tolyl rings being slightly inclined relative to the central oxadiazole ring. nih.gov This planarity facilitates π-π stacking interactions between adjacent molecules in the crystal lattice. nih.gov In another example, the crystal structure of 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione revealed a monoclinic crystal system with the space group P2(1)/n. researchgate.net The analysis of pyridine-based 1,3,4-oxadiazole derivatives has also been successfully carried out using single-crystal XRD to confirm their structures. nih.gov

| Compound Derivative | Crystal System | Space Group | Key Structural Features |

| 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione | Monoclinic | P2(1)/n | Intermolecular C–H···S and N–H···N hydrogen bonds. researchgate.net |

| 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole | Not specified | Not specified | Near-planar geometry, π-π stacking. nih.gov |

| Pyridine-based 1,3,4-oxadiazole (meta-methyl-substituted) | Orthorhombic | Pbca | Centrosymmetric arrangement. nih.gov |

Table 4: Crystallographic Data for Representative 1,3,4-Oxadiazole Derivatives.

Advanced Chromatographic Methods for Purity and Identity Confirmation

Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are essential for assessing the purity of synthesized this compound derivatives and for monitoring the progress of reactions.

TLC is often used for rapid qualitative analysis and to determine the appropriate solvent system for column chromatography purification. researchgate.net HPLC provides quantitative information about the purity of the final compound. By using a suitable stationary phase and a mobile phase gradient, impurities can be effectively separated and quantified. The retention time of the main peak serves as a characteristic identifier for the compound under specific chromatographic conditions. While detailed chromatographic methods for the title compound are not extensively reported in the provided search results, the synthesis of related 1,3,4-oxadiazoles often involves monitoring by TLC and purification by flash chromatography. semanticscholar.org

Theoretical and Computational Investigations of 2 Phenyl 5 Pyridin 3 Yl 1,3,4 Oxadiazole

Quantum Chemical Approaches for Electronic Structure Analysis

Quantum chemical methods are employed to analyze the electronic structure, stability, and reactivity of 2-Phenyl-5-pyridin-3-yl-1,3,4-oxadiazole. These calculations provide insights into the molecule's fundamental properties, which are crucial for understanding its chemical behavior and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of the this compound scaffold, DFT calculations are often initiated using coordinates obtained from single-crystal X-ray diffraction analysis to ensure the computational model is as close to the real-world structure as possible. nih.govnih.gov

Calculations are typically performed using specific functionals and basis sets, such as the B3LYP functional with a 6-311G(d,p) or 6-311++G(d,p) basis set, which have been shown to provide a good balance between accuracy and computational cost for organic molecules. researchgate.net These calculations can predict key structural parameters like bond lengths and bond angles. Studies on similar 2,5-disubstituted 1,3,4-oxadiazoles show that the central oxadiazole ring and the flanking phenyl and pyridinyl rings adopt a near-planar geometry. tandfonline.com This planarity is crucial for the molecule's conjugated electronic system and influences its photophysical properties. DFT is also used to calculate the total energy of the molecule, providing a measure of its thermodynamic stability.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic transitions and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic excitations.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap generally implies higher reactivity and a greater propensity for electron transfer. mdpi.com

For a substituted this compound, DFT calculations revealed that the HOMO delocalization can cover the entire conjugated backbone. nih.gov However, environmental factors like pH can significantly alter this distribution. For instance, upon protonation of the pyridinyl nitrogen at acidic pH, the HOMO can become more localized on specific parts of the molecule, such as a nitro-substituted phenyl ring if present. nih.gov The LUMO, in contrast, may remain similarly delocalized across the rings regardless of protonation state. nih.gov This analysis is crucial for rationalizing changes in the molecule's absorption and fluorescence spectra under different conditions. nih.govnih.gov

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 | nih.gov |

| 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives | Not specified | Not specified | 3.15 - 3.83 | mdpi.com |

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting its reactive behavior and intermolecular interaction sites.

The MEP map uses a color scale to represent different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential. For this compound, the MEP surface would show negative potential concentrated around the electronegative nitrogen and oxygen atoms of the oxadiazole and pyridine (B92270) rings. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. Conversely, the hydrogen atoms on the aromatic rings would exhibit positive potential, making them potential hydrogen bond donors.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior and interactions with its environment over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with surrounding molecules, such as water or biological macromolecules.

For a water-soluble derivative of this compound, MD simulations have been successfully employed to elucidate its interactions with a model cell membrane. nih.govnih.gov These simulations can reveal how the molecule approaches, inserts into, and orients itself within the lipid bilayer, providing mechanistic insights into its biological activity. nih.govnih.gov In the context of drug design, MD simulations are also used to assess the stability of a ligand-protein complex predicted by molecular docking. acs.org By simulating the complex for several nanoseconds, researchers can observe fluctuations in the protein and ligand positions, ensuring that the predicted binding mode is stable. acs.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential tools in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity.

SAR analysis involves systematically modifying the molecular structure and observing the resulting changes in activity. For the this compound scaffold, SAR studies have explored the impact of various substituents on the phenyl ring. nih.govnih.gov For example, attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the electronic properties of the entire molecule, affecting its interaction with biological targets and thereby altering its efficacy. nih.gov The position of the substituent (ortho, meta, or para) on the phenyl ring is also a critical factor. nih.gov

QSAR modeling takes this a step further by creating a mathematical relationship between the chemical structures and their biological activities. nih.gov In a QSAR study, molecular descriptors (numerical values that encode structural, physical, or chemical properties) are calculated for a series of compounds. Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed activity. nih.govbrieflands.com For 1,3,4-oxadiazole (B1194373) derivatives, QSAR models have been developed to predict activities like antimicrobial or anticancer effects. nih.govresearchgate.net These models help identify the key molecular properties that drive the biological response and can be used to predict the activity of new, unsynthesized compounds, thus prioritizing synthetic efforts.

| QSAR Study Focus | Key Findings / Important Descriptors | Reference |

|---|---|---|

| Antimycobacterial 1,3,4-Oxadiazoles | 3D-QSAR model showed that bulky substituents reduce activity, while electronegative groups contribute positively. | researchgate.net |

| Antibacterial 1,3,4-Oxadiazoles | Predictive models were generated correlating physicochemical and structural properties with antibacterial activity. | nih.gov |

| Antioxidant 1,3,4-Oxadiazoles | Atomic mass and central symmetric atoms were positively correlated with antioxidant activity. | nih.gov |

In Silico Studies for Molecular Interactions

In silico studies, particularly molecular docking, are a cornerstone of modern drug discovery and are frequently applied to 1,3,4-oxadiazole derivatives to understand their interactions with biological targets. nih.govorientjchem.org Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, typically a protein or enzyme) to form a stable complex. nih.gov

The process involves placing the ligand in the active site of the receptor and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). This allows researchers to screen virtual libraries of compounds and identify potential inhibitors of a specific biological target. Docking studies on 1,3,4-oxadiazole derivatives have investigated their interactions with the active sites of enzymes like peptide deformylase, carbonic anhydrase, and cyclooxygenase. nih.govnih.govorientjchem.org These studies can identify crucial intermolecular interactions, such as:

Hydrogen bonds: Formed between the heteroatoms (N, O) of the oxadiazole or pyridine rings and amino acid residues in the protein's active site.

π-π stacking: Occurs between the aromatic rings of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic interactions: Involving the nonpolar phenyl ring of the ligand and hydrophobic pockets within the receptor.

By visualizing these interactions, scientists can understand the molecular basis of a compound's activity and design modifications to enhance its binding affinity and selectivity. orientjchem.org

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. While specific docking studies for this compound are not extensively detailed in the available literature, the broader class of 1,3,4-oxadiazole derivatives has been the subject of numerous in silico investigations against various therapeutic targets. These studies provide a framework for understanding the potential interactions of the title compound.

For instance, various derivatives of 1,3,4-oxadiazole have been docked against the epidermal growth factor receptor (EGFR) tyrosine kinase domain, a key target in cancer therapy. nih.gov These simulations help in identifying crucial interactions between the ligand and the active site of the enzyme. nih.gov Similarly, other studies have explored the binding of 1,3,4-oxadiazole analogs to targets like the Human GABAa receptor and carbonic anhydrase II, revealing key binding modes and interactions. wu.ac.thresearchgate.net

The general approach in these simulations involves preparing the three-dimensional structures of both the ligand and the target protein. The ligand is then placed into the binding site of the protein, and various orientations and conformations are sampled. A scoring function is used to estimate the binding affinity for each pose, and the best-scoring poses are analyzed to understand the nature of the molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

The insights gained from such molecular docking studies on related 1,3,4-oxadiazole compounds are summarized in the table below, illustrating the common types of interactions and the software used.

| Target Protein/Enzyme | Key Interacting Residues (Examples) | Type of Interactions Observed | Molecular Docking Software (Examples) |

| Epidermal Growth Factor Receptor (EGFR) | Met793, Leu718, Asp855 | Hydrogen bonding, hydrophobic interactions | AutoDock, Schrödinger Suite |

| Carbonic Anhydrase II | His94, His96, Thr199 | Coordination with zinc ion, hydrogen bonding | MOE (Molecular Operating Environment) |

| Cyclooxygenase (COX) | Arg120, Tyr355, Ser530 | Hydrogen bonding, van der Waals interactions | GOLD, AutoDock Vina |

These examples from the broader 1,3,4-oxadiazole class suggest that this compound likely engages in similar types of interactions with its biological targets, driven by the hydrogen bond accepting capabilities of the oxadiazole and pyridine nitrogen atoms and the potential for aromatic stacking interactions from its phenyl and pyridinyl rings.

Computational Approaches for Predicting Molecular Interactions

Beyond molecular docking, other computational methods are employed to gain a deeper understanding of the intrinsic properties and interaction capabilities of molecules like this compound. These approaches include quantum chemical calculations and molecular dynamics simulations.

Density Functional Theory (DFT) calculations have been utilized to study the electronic structure and spectroscopic properties of a water-soluble derivative of this compound. nih.govnih.gov DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Such calculations can provide valuable information about molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These parameters are crucial for understanding the reactivity and spectroscopic behavior of the molecule. nih.govnih.gov

Molecular Dynamics (MD) simulations have also been applied to elucidate the interactions of a functionalized this compound derivative with a model cell membrane. nih.govnih.gov MD simulations are a powerful tool for studying the physical movements of atoms and molecules over time. By simulating the behavior of the compound in a biological environment, such as a lipid bilayer, researchers can gain insights into how the molecule partitions into the membrane, its orientation, and the specific interactions it forms with the lipid molecules. This information is particularly valuable for understanding the mechanisms of cellular uptake and the initial events of drug-target interaction at the membrane level. nih.govnih.gov

A summary of the computational approaches and the insights they provide for derivatives of this compound is presented below.

| Computational Method | System Studied | Key Findings |

| Density Functional Theory (DFT) | Water-soluble this compound derivative | Rationalization of spectroscopic response, electronic structure characterization. nih.govnih.gov |

| Molecular Dynamics (MD) | Water-soluble this compound derivative with a model cell membrane | Elucidation of interactions between the compound and the cell membrane. nih.govnih.gov |

These computational investigations, while often performed on derivatives to enhance properties like solubility, provide a solid foundation for understanding the molecular behavior of the parent compound, this compound. They highlight the molecule's potential for specific biological interactions and guide further experimental studies.

Exploration of Biological Activities and Mechanistic Insights for 2 Phenyl 5 Pyridin 3 Yl 1,3,4 Oxadiazole Analogues Excluding Clinical Data

Antimicrobial Activity Investigations

Derivatives of 2-Phenyl-5-pyridin-3-yl-1,3,4-oxadiazole have been evaluated for their ability to inhibit the growth of various pathogenic microorganisms. nih.gov Research has focused on their efficacy against both bacteria and fungi, as well as hypothesizing the underlying mechanisms of their antimicrobial effects.

The antibacterial potential of 1,3,4-oxadiazole (B1194373) derivatives, including those with phenyl and pyridyl substitutions, has been demonstrated against a range of Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, a specifically designed water-soluble analogue of this compound exhibited significant antibacterial activity, particularly against Escherichia coli. nih.govnih.gov Other studies on related 2-amino-1,3,4-oxadiazole derivatives containing a pyridine (B92270) moiety have shown strong to moderate effects against bacteria such as Bacillus subtilis and E. coli. nih.gov The activity of these compounds is often compared to standard antibiotics to gauge their potency. nih.gov

| Bacterial Strain | Compound Type | Observed Activity | Reference |

|---|---|---|---|

| Escherichia coli | Water-soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole probe | Significant | nih.govnih.gov |

| Bacillus subtilis | 2-amino-1,3,4-oxadiazole derivative with a pyridine moiety | Strong to moderate | nih.gov |

| Staphylococcus aureus | 1,3,4-oxadiazole hybrids of nalidixic acid | Stronger or comparable to reference drugs | nih.gov |

In addition to antibacterial properties, 1,3,4-oxadiazole scaffolds have been investigated for their effectiveness against fungal pathogens. researchgate.netnih.gov Studies have specifically evaluated substituted phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivatives for their activity against common fungi like Candida albicans. nih.gov Research on various 2,5-disubstituted 1,3,4-oxadiazoles has confirmed their potential as antifungal agents, with some analogues showing activity against C. albicans that is significantly greater than the standard antifungal drug, fluconazole. nih.gov

| Fungal Strain | Compound Type | Observed Activity | Reference |

|---|---|---|---|

| Candida albicans | Substituted phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole | Activity investigated | nih.gov |

| Candida albicans | 2,5-disubstituted 1,3,4-oxadiazole | Up to 16 times greater activity than fluconazole | nih.gov |

The precise mechanisms by which 1,3,4-oxadiazoles exert their antimicrobial effects are an area of active investigation. One hypothesis suggests that the toxophoric (—N=C–O−) moiety within the 1,3,4-oxadiazole ring is key to its activity, possibly by attacking nucleophilic centers within the microbial cells. acs.org Another proposed mechanism for certain quinolone-oxadiazole hybrids is the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov To better understand these interactions at a molecular level, molecular dynamics simulations have been employed to study the interactions between a 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole-based probe and model cell membranes. nih.govnih.gov

Anticancer Research and Target Inhibition Studies

The 1,3,4-oxadiazole scaffold is a privileged structure in the development of novel anticancer agents. mdpi.com Analogues have shown promise due to their ability to induce cytotoxicity in malignant cells through various mechanisms, including the inhibition of crucial enzymes and growth factors. nih.govmdpi.comijfmr.com

Derivatives of 1,3,4-oxadiazole have demonstrated significant antiproliferative effects against a variety of cancer cell lines in laboratory settings. mdpi.com For example, a study involving the synthesis of N-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine evaluated its antiproliferative activity against tumor cells. researchgate.netscilit.com The general anticancer mechanisms of 1,3,4-oxadiazole derivatives are linked to their ability to inhibit kinases, enzymes, and growth factors that are essential for cancer cell proliferation. ijfmr.com These compounds can selectively interact with nucleic acids and proteins within cancer cells, leading to their cytotoxic effects. nih.gov

| Cancer Cell Line | Compound Type | Observed Effect | Reference |

|---|---|---|---|

| Breast Cancer (MCF-7) | Thioether derivative of 1,3,4-oxadiazole | Potent inhibition (IC50 = 0.7 ± 0.2 µM) | nih.gov |

| Liver Cancer (HepG2) | 3-trifluoromethyl-piperazine derivative of 1,3,4-oxadiazole | Most effective in inhibiting cell growth compared to 5-fluorouracil | mdpi.com |

| Ovarian Cancer (OVCAR-3) | 5H-dibenzo[b,e]azepin-6,11-dione derivative with 1,3,4-oxadiazole ring | Stronger anti-proliferation activity than reference compound | mdpi.com |

A key aspect of the anticancer activity of 1,3,4-oxadiazole analogues is their ability to inhibit specific enzymes that play a critical role in cancer progression. nih.gov These scaffolds have been shown to target a wide range of enzymes, including kinases and hydrolases. nih.govmdpi.com

Notably, 2,5-di(pyridin-3-yl)-1,3,4-oxadiazole, a close structural analogue of the titular compound, was identified as a potent inhibitor of thymidine phosphorylase, an enzyme implicated in cancer development. nih.gov Other research has demonstrated that different 1,3,4-oxadiazole derivatives can inhibit enzymes such as:

Tyrosine Kinases: A phenylpiperazine derivative of 1,3,4-oxadiazole showed high inhibitory activity against Focal Adhesion Kinase (FAK). mdpi.com

Histone Deacetylases (HDACs): An oxadiazole derivative combined with an amino acid moiety was found to have a high selectivity and inhibitory effect against HDAC8. mdpi.combiointerfaceresearch.com

Telomerase: Quinoline-incorporated 1,3,4-oxadiazole derivatives have exhibited anticancer activity by inhibiting the telomerase enzyme. biointerfaceresearch.com

Other Enzymes: Various analogues have been shown to inhibit thymidylate synthase, topoisomerase II, and PARP-1. nih.govmdpi.com

| Enzyme Target | Compound Class/Example | Significance |

|---|---|---|

| Thymidine Phosphorylase | 2,5-di(pyridin-3-yl)-1,3,4-oxadiazole | Potent inhibition of an important target in cancer therapy. nih.gov |

| Tyrosine Kinases (e.g., FAK) | Phenylpiperazine derivatives of 1,3,4-oxadiazole | Inhibition of signaling pathways involved in cell proliferation and migration. mdpi.com |

| Histone Deacetylases (HDACs) | 1,3,4-oxadiazole-amino acid hybrids | Targeting epigenetic regulators in cancer. mdpi.combiointerfaceresearch.com |

| Telomerase | Quinoline incorporated 1,3,4-oxadiazoles | Inhibition of an enzyme critical for cancer cell immortality. biointerfaceresearch.com |

| PARP-1 | 5H-dibenzo[b,e]azepin-6,11-dione derivatives | Inhibition of DNA repair mechanisms in cancer cells. mdpi.com |

Molecular Targets and Signaling Pathways in Cancer Research

Derivatives of 1,3,4-oxadiazole have demonstrated significant potential as anticancer agents by interacting with a variety of molecular targets and modulating key signaling pathways involved in tumorigenesis and cell proliferation. nih.govresearchgate.net Their antiproliferative effects are attributed to the inhibition of various growth factors, enzymes, and kinases. nih.gov

One of the crucial pathways targeted by these compounds is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. frontiersin.org Aberrant NF-κB activation is linked to the progression of many human cancers, including hepatocellular carcinoma. frontiersin.org Certain 1,3,4-oxadiazole analogues, such as 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole, have been identified as inhibitors of this pathway. frontiersin.orgbiointerfaceresearch.com These compounds can decrease the phosphorylation of IκB and p65, abrogate the DNA binding ability of NF-κB, and induce apoptosis by activating caspase-3 and PARP cleavage. frontiersin.org

Other significant molecular targets for 1,3,4-oxadiazole analogues in cancer research include:

Enzyme Inhibition : These compounds have been shown to inhibit various enzymes crucial for cancer cell survival and proliferation, such as thymidylate synthase, histone deacetylases (HDACs), topoisomerase II, telomerase, and thymidine phosphorylase. nih.gov

Growth Factor Receptor Inhibition : Analogues have been developed that inhibit epidermal growth factor receptor (EGFR), a key player in the growth of several cancers. biointerfaceresearch.comnih.gov

STAT3 Inhibition : The Signal Transducer and Activator of Transcription 3 (STAT3) is another important target. Predictive studies and molecular docking have identified STAT3 as a probable pharmacological target for some 1,3,4-oxadiazole derivatives. nih.gov Compound 5e, from a specific synthesized series, was identified as a potent STAT3 inhibitor. nih.gov

The diverse mechanisms of action highlight the versatility of the 1,3,4-oxadiazole scaffold in developing novel anticancer agents. nih.gov

Table 1: Molecular Targets of 1,3,4-Oxadiazole Analogues in Cancer Research

| Target Category | Specific Target | Mechanism of Action |

|---|---|---|

| Transcription Factors | NF-κB | Inhibition of phosphorylation of IκB and p65, blocking transcriptional activity. frontiersin.org |

| STAT3 | Direct binding and inhibition of activity. nih.govnih.gov | |

| Enzymes | Histone Deacetylases (HDACs) | Inhibition of enzyme activity, leading to altered gene expression. nih.govnih.gov |

| Topoisomerase II | Interference with DNA replication and repair. nih.gov | |

| Thymidylate Synthase | Inhibition of nucleotide synthesis, halting DNA replication. nih.govtandfonline.com | |

| Telomerase | Inhibition of telomere maintenance, leading to cellular senescence. nih.gov | |

| Thymidine Phosphorylase | Inhibition of nucleotide metabolism. nih.gov |

| Growth Factor Receptors | EGFR (Epidermal Growth Factor Receptor) | Inhibition of receptor signaling, blocking cell growth and proliferation. biointerfaceresearch.comnih.gov |

Anti-inflammatory Research

Analogues of 1,3,4-oxadiazole have been extensively studied for their anti-inflammatory properties. nih.govmdpi.com A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. mdpi.commdpi.com The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are mediators of inflammation and pain. mdpi.comnih.gov

Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. nih.gov Research has shown that incorporating a 1,3,4-oxadiazole ring into the structure of known NSAIDs can maintain or even enhance anti-inflammatory activity while potentially reducing gastrointestinal side effects associated with the free carboxylic acid group. mdpi.commdpi.com

Studies on various 2,5-disubstituted-1,3,4-oxadiazole derivatives have demonstrated their ability to inhibit both COX-1 and COX-2. tandfonline.comresearchgate.net Some analogues show selective inhibition of COX-2, which is often the preferred target for anti-inflammatory drugs due to the role of COX-1 in protecting the gastric mucosa. mdpi.comnih.gov For instance, certain derivatives have shown potent and selective COX-2 inhibition with IC50 values as low as 0.04 µM. tandfonline.com In addition to COX inhibition, some 1,3,4-oxadiazole derivatives have been found to be dual inhibitors of both cyclooxygenase and lipoxygenase (LOX) pathways, offering a broader spectrum of anti-inflammatory action. nih.govresearchgate.net

The anti-inflammatory potential has been confirmed in various in vivo models, such as the carrageenan-induced paw edema test, where compounds have shown a significant reduction in inflammation. researchgate.netmdpi.com

Table 2: Anti-inflammatory Activity of 1,3,4-Oxadiazole Analogues

| Compound Series | Target Enzyme(s) | Key Findings |

|---|---|---|

| 3-(5-phenyl/phenylamino- nih.govnih.govnih.govoxadiazol-2-yl)-chromen-2-one derivatives | COX-1, COX-2, LOX-5, LOX-15 | Compound 4e was a potent anti-inflammatory agent and a selective inhibitor of COX-2, LOX-5, and LOX-15. nih.govresearchgate.net |

| 1,3,4-Oxadiazole conjugated pyrimidinones | COX-1, COX-2 | Compound 10 showed strong inhibitory activity on both COX-1 and COX-2. tandfonline.com |

| Pyridothiazine-1,1-dioxide hybrids | COX-1, COX-2 | Compounds TG4 and TG6 exhibited strong COX-2 inhibitory activity. mdpi.com |

Antidiabetic and Antihyperlipidemic Research

The 1,3,4-oxadiazole scaffold has emerged as a promising option in the search for new antidiabetic agents. nih.goveurekaselect.com Analogues have demonstrated the ability to improve glucose tolerance, enhance insulin sensitivity, and lower fasting blood glucose levels. nih.goveurekaselect.com The mechanisms underlying these effects involve the modulation of several key molecular targets that regulate glucose metabolism and insulin secretion. nih.goveurekaselect.com

Key molecular targets for the antidiabetic activity of 1,3,4-oxadiazole derivatives include:

α-Glucosidase and α-Amylase : These digestive enzymes are responsible for breaking down carbohydrates into glucose. researchgate.net Inhibition of these enzymes by oxadiazole derivatives can help control postprandial hyperglycemia, a common issue in type 2 diabetes. nih.goveurekaselect.comresearchgate.net

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) : This is a well-known target for antidiabetic drugs. Activation of PPARγ enhances insulin sensitivity. nih.goveurekaselect.com

GSK-3β (Glycogen Synthase Kinase-3β) : This enzyme is involved in glucose metabolism, and its modulation can impact insulin signaling. nih.goveurekaselect.com

Dipeptidyl Peptidase-4 (DPP-4) : Inhibition of this enzyme is another therapeutic strategy for managing type 2 diabetes. ijprajournal.com

While the primary focus has been on antidiabetic properties, some studies have also touched upon the hypolipidemic potential of these compounds, which is often a related comorbidity in diabetic patients. nih.govglobalresearchonline.net

Table 3: Molecular Targets of 1,3,4-Oxadiazole Analogues in Antidiabetic Research

| Molecular Target | Role in Diabetes |

|---|---|

| α-Glucosidase | Carbohydrate digestion in the intestine. nih.goveurekaselect.comresearchgate.net |

| α-Amylase | Carbohydrate digestion in the intestine. nih.goveurekaselect.comresearchgate.net |

| PPARγ | Regulation of glucose metabolism and insulin sensitivity. nih.goveurekaselect.com |

| GSK-3β | Regulation of glucose metabolism and insulin secretion. nih.goveurekaselect.com |

Antioxidant Activity Investigations

Many 1,3,4-oxadiazole derivatives have been investigated for their antioxidant properties. biointerfaceresearch.com Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in the pathogenesis of numerous diseases, including cancer and inflammation. scispace.com Antioxidants can mitigate this damage by scavenging free radicals. scispace.com

The antioxidant potential of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govrsc.orgresearchgate.net Studies have shown that certain 1,3,4-oxadiazole analogues exhibit potent radical scavenging activity, sometimes superior to standard antioxidants like ascorbic acid. nih.govscispace.com

The mechanism behind this activity is attributed to the stable resonance of the radical formed after the compound donates a hydrogen atom. scispace.comrsc.org The presence of phenolic hydroxyl groups or other electron-donating substituents on the aromatic rings attached to the oxadiazole core can enhance this activity. scispace.comrsc.org Besides DPPH, other assays like ABTS radical scavenging, hydrogen peroxide scavenging, and ferric ion reducing capacity have also confirmed the antioxidant potential of these derivatives. scispace.comrsc.org

Table 4: Antioxidant Activity of 1,3,4-Oxadiazole Analogues

| Assay Method | Key Findings |

|---|---|

| DPPH Radical Scavenging | Many derivatives show potent activity, with some exceeding standard antioxidants. nih.govscispace.comrsc.org |

| ABTS Radical Scavenging | Selected compounds demonstrated pronounced ABTS radical scavenging capacity. scispace.comrsc.org |

| Hydrogen Peroxide Scavenging | Derivatives exhibited moderate to good H2O2 scavenging properties. scispace.comrsc.org |

| Ferric Reducing Antioxidant Power (FRAP) | Investigated compounds showed strong ferric ion reducing capacity. scispace.comrsc.org |

Other Biological Potentials (e.g., Antiviral, Analgesic, Anticonvulsant)

The versatile 1,3,4-oxadiazole scaffold has been explored for a range of other biological activities beyond those previously mentioned. mdpi.comnih.gov

Analgesic Activity : Several series of 1,3,4-oxadiazole derivatives have been synthesized and tested for their analgesic effects. nih.govmdpi.com In some cases, compounds showed analgesic activity comparable to or even exceeding that of standard drugs like acetylsalicylic acid or indomethacin. tandfonline.commdpi.com For example, certain derivatives containing halogen substituents showed analgesic activity ranging from 44% to 71%. mdpi.com The antinociceptive effects have been demonstrated in animal models like the tail-flick and formalin tests. nih.gov

Anticonvulsant Activity : Analogues of 1,3,4-oxadiazole have been investigated as potential anticonvulsant agents. nih.govthieme-connect.com Studies using animal models such as minimal electroshock and subcutaneous pentylenetetrazole tests have shown that some of these compounds possess significant anticonvulsant potency. thieme-connect.comasianpubs.org Structure-activity relationship studies suggest that the introduction of electron-donating groups (like methoxy or hydroxyl) or weak electron-withdrawing groups (halogens) on the phenyl ring can enhance anticonvulsant activity. asianpubs.org

Antiviral Activity : The 1,3,4-oxadiazole ring is a component of the clinically used antiviral drug Raltegravir, which is an HIV integrase inhibitor. mdpi.comnih.gov This has spurred further research into other derivatives for their antiviral potential. mdpi.commdpi.com

Table 5: Other Investigated Biological Activities of 1,3,4-Oxadiazole Analogues

| Biological Activity | Key Research Findings |

|---|---|

| Analgesic | Derivatives have shown significant pain-reducing effects in various animal models. tandfonline.commdpi.comnih.gov |

| Anticonvulsant | Certain analogues demonstrated potent activity in maximal electroshock and pentylenetetrazole seizure models. nih.govthieme-connect.comasianpubs.org |

| Antiviral | The scaffold is present in the approved anti-HIV drug Raltegravir, indicating its potential in antiviral drug design. mdpi.comnih.gov |

This compound: A Versatile Compound in Materials Science and Sensing Technologies

The heterocyclic compound this compound is emerging as a significant molecule in non-clinical applications, particularly within advanced materials science and sensing technologies. Its unique structural framework, which combines phenyl, pyridinyl, and 1,3,4-oxadiazole rings, imparts a range of valuable photophysical and chemical properties. These characteristics are being leveraged for the development of sophisticated optoelectronic components, chemical sensors, specialized polymers, and novel coordination complexes.

Future Directions and Emerging Research Avenues for 2 Phenyl 5 Pyridin 3 Yl 1,3,4 Oxadiazole Chemistry

Novel Synthetic Methodologies and Sustainable Chemistry

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research into the synthesis of 2-Phenyl-5-pyridin-3-yl-1,3,4-oxadiazole and its derivatives will likely focus on sustainable and green chemistry principles.

Recent advancements in the synthesis of the broader 1,3,4-oxadiazole (B1194373) class have highlighted several promising techniques that could be adapted for the target molecule. These include microwave-assisted synthesis , which has been shown to significantly reduce reaction times and improve yields for various 1,3,4-oxadiazole derivatives. Similarly, ultrasound-assisted synthesis offers an energy-efficient alternative to conventional heating methods and has been successfully employed in the preparation of other heterocyclic compounds.

The application of flow chemistry presents another exciting frontier. Continuous flow processes can offer superior control over reaction parameters, leading to higher purity and more consistent product quality, which is particularly crucial for pharmaceutical applications. Furthermore, the exploration of biocatalysis , utilizing enzymes to catalyze the formation of the oxadiazole ring, could provide a highly selective and environmentally friendly synthetic route.

A notable development in the synthesis of a related compound, N-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine, involved catalysis by manganese (II) acetate. This suggests that the investigation of other transition metal catalysts could lead to novel and efficient synthetic pathways for this compound. The synthesis of a water-soluble probe based on the this compound skeleton further underscores the adaptability of this core structure to various synthetic modifications. nih.govnih.gov

| Green Chemistry Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, and enhanced reaction rates. |

| Ultrasound-Assisted Synthesis | Improved energy efficiency, faster reaction rates, and milder reaction conditions. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, and scalability. |

| Biocatalysis | High selectivity, mild reaction conditions, and reduced environmental impact. |

Advanced Computational Design and Predictive Modeling

Computational chemistry is an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational design and predictive modeling are expected to play a pivotal role in guiding future research.

Density Functional Theory (DFT) calculations have already been employed to rationalize the spectroscopic response and calculate the pKa of a water-soluble derivative of the target compound. nih.gov Future DFT studies could be expanded to predict a range of properties, including electronic structure, reactivity, and spectroscopic characteristics of novel derivatives. This information is crucial for designing molecules with specific electronic or photophysical properties for applications in materials science, such as in organic light-emitting diodes (OLEDs).

Molecular dynamics (MD) simulations have been used to investigate the interactions of a derivative with a model cell membrane. nih.gov This approach can be further utilized to simulate the binding of this compound derivatives to various biological targets, providing insights into their mechanism of action and helping to predict their efficacy and potential off-target effects.

Quantitative Structure-Activity Relationship (QSAR) studies, while not yet reported for this specific molecule, have been widely applied to other 1,3,4-oxadiazole derivatives to correlate their chemical structure with biological activity. Developing QSAR models for this scaffold could accelerate the identification of potent and selective inhibitors for various therapeutic targets.

Molecular docking is another powerful in silico technique that can be used to predict the binding orientation and affinity of this compound derivatives to the active sites of enzymes and receptors. This can aid in the rational design of more potent and selective drug candidates.

Exploration of Polypharmacology and Multi-Targeted Agents

The concept of "one drug, multiple targets" is gaining traction in the treatment of complex diseases. The versatile structure of this compound makes it an attractive scaffold for the design of multi-targeted agents. The 1,3,4-oxadiazole core is a common feature in compounds designed to interact with multiple biological targets.

For instance, derivatives of 1,3,4-oxadiazole have been investigated as multifunctional agents for Alzheimer's disease, concurrently targeting both cholinesterases and beta-secretase 1 (BACE-1). This suggests that appropriately substituted this compound derivatives could be designed to modulate multiple pathways involved in neurodegenerative disorders.

Furthermore, the anti-inflammatory properties of some 1,3,4-oxadiazoles, acting as cyclooxygenase (COX) inhibitors, open up the possibility of developing dual-action drugs that combine anti-inflammatory effects with other therapeutic activities. The known antibacterial activity of a water-soluble derivative of the target compound could be combined with other functionalities to create broad-spectrum antimicrobial agents or compounds that combat bacterial resistance. nih.govnih.gov Future research should focus on systematically screening this compound and its analogues against a panel of disease-relevant targets to identify and optimize their polypharmacological profiles.

Integration into Hybrid Material Systems

The unique photophysical properties of many 1,3,4-oxadiazole derivatives, such as their luminescence, make them promising candidates for integration into hybrid material systems. The incorporation of this compound into polymers, metal-organic frameworks (MOFs), or nanoparticles could lead to the development of novel materials with tailored functionalities.

The inherent fluorescence of some derivatives, as seen in the water-soluble probe, suggests potential applications in the development of chemical sensors and bio-imaging agents. nih.govnih.gov By embedding the compound within a polymer matrix or attaching it to nanoparticles, its stability and processability could be enhanced, opening doors for applications in solid-state lighting, optical sensing, and diagnostics.

Furthermore, the ability of the 1,3,4-oxadiazole ring to coordinate with metal ions, as demonstrated by the synthesis of metal complexes with a 2-amino-5-phenyl-1,3,4-oxadiazole ligand, indicates that this compound could serve as a ligand in the construction of novel coordination polymers and MOFs. These materials could exhibit interesting catalytic, magnetic, or gas storage properties.

Unexplored Biological Targets and Pathways

While the antibacterial activity of a derivative of this compound has been reported, the full spectrum of its biological potential remains largely unexplored. nih.govnih.gov The broader class of 1,3,4-oxadiazoles has demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This provides a strong rationale for investigating the target compound against a wider range of biological targets and pathways.

Future research should focus on screening this compound and a library of its derivatives against various cancer cell lines to assess their antiproliferative activity. The structural motifs present in the molecule suggest that it could potentially interact with kinases, a class of enzymes frequently implicated in cancer.

The potential for this scaffold to be developed into treatments for neglected tropical diseases, such as leishmaniasis or Chagas disease, should also be investigated. Many existing drugs for these diseases have significant limitations, and novel, effective, and affordable treatments are urgently needed.

Furthermore, exploring the compound's activity against specific enzymes involved in metabolic or inflammatory diseases could uncover novel therapeutic applications. The structural similarity to known inhibitors of various enzymes warrants a systematic investigation into its enzyme inhibitory profile.

| Potential Unexplored Biological Target/Pathway | Rationale for Investigation |

| Anticancer | The 1,3,4-oxadiazole scaffold is present in many anticancer agents. |

| Kinase Inhibition | The heterocyclic structure is a common feature in kinase inhibitors. |

| Neglected Tropical Diseases | The need for new, effective, and affordable treatments is high. |

| Specific Enzyme Inhibition | Structural similarities to known enzyme inhibitors suggest potential activity. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Phenyl-5-pyridin-3-yl-1,3,4-oxadiazole, and how are the products characterized?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, thiosemicarbazides can undergo oxidative cyclization using iodine or other oxidizing agents to form the oxadiazole ring. Characterization involves spectroscopic techniques:

- NMR (¹H and ¹³C) to confirm substituent positions and purity.

- IR spectroscopy to identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹).

- X-ray crystallography (for crystalline derivatives) to resolve molecular geometry, as seen in oxadiazole-based analogs .

Q. How are spectroscopic and computational methods used to confirm the electronic properties of this compound?

- Methodological Answer :

- UV-Vis spectroscopy identifies π→π* and n→π* transitions, linked to aromatic and heterocyclic systems.

- HOMO-LUMO energy gaps (e.g., HOMO: 6.2 eV, LUMO: 2.4 eV) are calculated via DFT to predict reactivity and charge-transfer behavior, critical for materials science applications .

- Single-crystal X-ray studies validate bond lengths and angles, ensuring structural fidelity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Use local exhaust ventilation to minimize dust inhalation.

- Wear protective gloves (nitrile or neoprene) and safety glasses ; add face shields for high-risk procedures.

- Store in a cool, dry place, segregated from incompatible substances. Emergency showers/eye baths must be accessible .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer : Contradictions in bioactivity (e.g., anticancer vs. antioxidant efficacy) may arise from:

- Assay variability : Standardize protocols (e.g., MTT vs. SRB assays for cytotoxicity).

- Solubility issues : Use co-solvents (DMSO/PBS mixtures) to ensure uniform compound dispersion.

- Structural analogs : Compare substituent effects (e.g., pyridinyl vs. phenyl groups) to identify activity trends .

Q. What strategies optimize synthetic yields of this compound under varying conditions?

- Methodological Answer :

- Catalyst screening : Test iodine, H₂O₂, or Cu(I) catalysts for cyclization efficiency.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) often enhance reaction rates.

- Temperature control : Moderate heating (80–100°C) balances yield and side-product formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates high-purity product .

Q. How do electronic properties influence the compound’s application in materials science or drug design?

- Methodological Answer :

- HOMO-LUMO alignment with conductive polymers enhances charge transport in OLEDs or photovoltaic devices.

- Pyridinyl coordination sites enable metal-organic framework (MOF) integration for catalytic applications.

- In drug design, electron-withdrawing groups (e.g., halogens) on the phenyl ring modulate binding affinity to biological targets .

Q. What computational approaches predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock, Schrödinger Suite) models interactions with enzymes (e.g., kinases) using crystal structures from PDB.

- MD simulations (GROMACS) assess stability of ligand-protein complexes over time.

- QSAR models correlate substituent effects (e.g., logP, polar surface area) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.